
2-Amino-3-methyl-1-phenylbutan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-3-methyl-1-phenylbutan-1-one hydrochloride , also known by its chemical formula C10H15N • HCl , is a compound with intriguing properties. It belongs to the class of amphetamines , characterized by an α-methylphenethylamine base structure. This particular compound features an ethyl group in the alpha position, which sets it apart from other amphetamines. It has emerged as a potential recreational drug .
Scientific Research Applications
Pharmaceutical Research
2-Amino-3-methyl-1-phenylbutan-1-one hydrochloride is used in pharmaceutical research due to its structural similarity to compounds that exhibit central nervous system activity. It’s particularly relevant in the study of stimulant properties and signaling pathways related to neurotransmitters .
Material Science
In material science, this compound can be used to synthesize new materials with potential applications in drug delivery systems. Its ability to form stable crystalline structures makes it a candidate for developing novel pharmaceutical formulations .
Chemical Synthesis
This chemical serves as a building block in organic synthesis. It’s used to construct more complex molecules, particularly in the development of new synthetic routes for pharmaceuticals .
Forensic Science
Due to its psychoactive potential, 2-Amino-3-methyl-1-phenylbutan-1-one hydrochloride is also relevant in forensic applications. It can be used as a reference substance for the identification of similar compounds in forensic samples .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard for calibrating instruments like chromatographs and mass spectrometers, which are essential for the quantitative and qualitative analysis of chemical substances .
Neuroscience Research
Researchers use this compound to study its effects on the brain, particularly its interaction with dopamine receptors. This is crucial for understanding the mechanisms of action of stimulant drugs and for developing treatments for neurological disorders .
properties
IUPAC Name |
2-amino-3-methyl-1-phenylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(2)10(12)11(13)9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTPDJALGJGCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

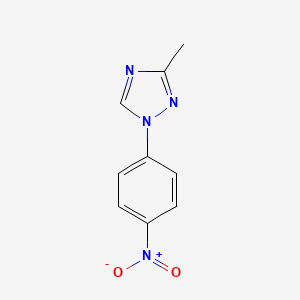
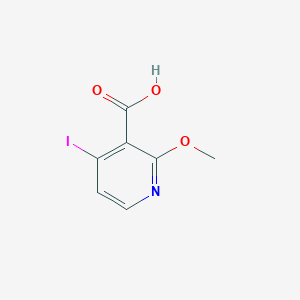



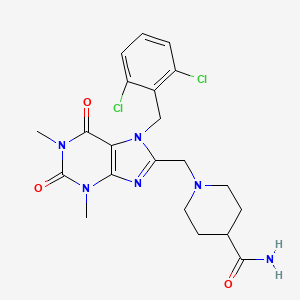
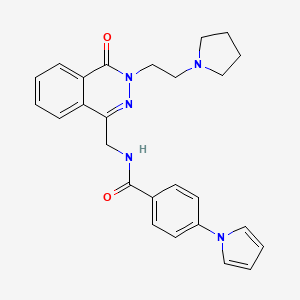
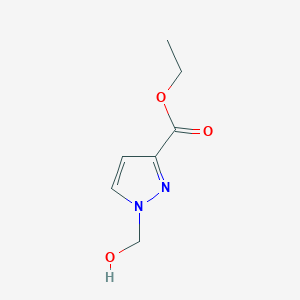
![3-{[(5-Bromothien-2-YL)sulfonyl]amino}-propanoic acid](/img/structure/B2905717.png)
![N-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2905718.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2905719.png)
![Tert-butyl 4-[3-(chloromethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2905720.png)
![2-Chloro-N-[1-[(5-fluoro-2-methoxyphenyl)methyl]cyclopropyl]acetamide](/img/structure/B2905721.png)
